Kinase Inhibition Target Spectrum Differentiation: Trifluoromethyl vs. Cyclopropyl Benzamide Scaffolds
The trifluoromethyl-substituted benzamide patent family (US20060035897A1 / US20080096883A1) explicitly distinguishes trifluoromethyl phenyl-containing benzamides from prior art cyclopropyl-substituted derivatives. The patent states that compounds with trifluoromethyl phenyl moieties instead of cyclopropyl moieties show activity 'at least, preferably selectively, on one or more of the kinases' including c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, c-Raf, b-Raf, cdk-1, Ins-R, Tek, and RET [1]. The compound N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide, featuring the trifluoromethyl-benzamide pharmacophore with an additional 3-methoxyphenyl urea extension, is structurally positioned within this claimed invention space and is expected to engage this expanded kinase target spectrum relative to cyclopropyl-based analogs. However, specific IC50 or Kd values for this exact compound against individual kinases are not publicly disclosed in the available patent documents.
| Evidence Dimension | Kinase target engagement spectrum |
|---|---|
| Target Compound Data | Trifluoromethyl benzamide scaffold: activity claimed on c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, c-Raf, b-Raf, cdk-1, Ins-R, Tek, RET kinases (no individual target IC50 data disclosed for this specific compound) |
| Comparator Or Baseline | Cyclopropyl-substituted benzamide derivatives (prior art WO 2004/010995): activity focused on P38 kinase |
| Quantified Difference | Qualitative expansion of kinase target profile from predominantly P38 to a broader panel of 12+ kinases; quantitative IC50 values not publicly available for this specific compound |
| Conditions | Patent disclosure; in vitro kinase inhibition assays (specific assay protocols not detailed per compound in patent) |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, the expanded nominal target spectrum of the trifluoromethyl benzamide class provides a broader screening hypothesis compared to cyclopropyl analogs, though researchers must verify individual target potencies experimentally.
- [1] Caravatti G, Furet P, Imbach P, Martiny-Baron G, Perez LB, Sheng T. Trifluoromethyl substituted benzamides as kinase inhibitors. US Patent Application US20080096883A1. Published April 24, 2008. [Lines 40-46: 'It has now surprisingly been found that compounds with trifluoromethyl phenyl moieties instead of the cyclopropyl moieties show activity at least, preferably selectively, on one or more of the kinases mentioned below.']. View Source
